molecular formula C16H11Cl2N3O2S B11172156 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11172156
M. Wt: 380.2 g/mol
InChI Key: LFOLUPQTXJJKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a benzamide group, and chlorophenoxy substituents. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 2-amino-5-chlorobenzamide in the presence of a base to form the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the synthesis of bacterial cell walls or disrupt fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Rafoxanide: A halogenated salicylanilide with similar antimicrobial properties.

    Difenoconazole: A fungicide with a similar chemical structure and mode of action.

    Thiazoles: Compounds with a thiadiazole ring that exhibit diverse biological activities.

Uniqueness

3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H11Cl2N3O2S

Molecular Weight

380.2 g/mol

IUPAC Name

3-chloro-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11Cl2N3O2S/c17-11-4-6-13(7-5-11)23-9-14-20-21-16(24-14)19-15(22)10-2-1-3-12(18)8-10/h1-8H,9H2,(H,19,21,22)

InChI Key

LFOLUPQTXJJKEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.